5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJNUIQFTSGXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565711 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164024-09-3 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The interpretation of this data is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Introduction

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a member of the 1,3,4-oxadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a reactive carbaldehyde group at the 2-position and a methyl group at the 5-position of the oxadiazole ring makes this compound a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this molecule in any synthetic workflow.

Molecular Structure and Key Features

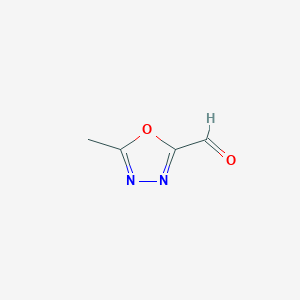

The structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, substituted with a methyl group and a carbaldehyde group. The electron-withdrawing nature of the 1,3,4-oxadiazole ring and the carbaldehyde group significantly influences the chemical environment of the constituent atoms, which is reflected in their spectroscopic signatures.

Caption: Molecular structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and aldehyde protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~2.6 - 2.8 | Singlet | 3H | Methyl protons (-CH₃) |

Causality of Chemical Shifts:

-

Aldehyde Proton (δ ~9.8 - 10.2): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the 1,3,4-oxadiazole ring. This results in a characteristic downfield chemical shift.

-

Methyl Protons (δ ~2.6 - 2.8): The methyl protons are attached to a carbon atom of the oxadiazole ring. The electronegativity of the nitrogen and oxygen atoms in the ring causes a moderate downfield shift compared to a typical alkyl proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | Aldehyde carbonyl carbon (C=O) |

| ~165 - 170 | Oxadiazole ring carbon (C-5) |

| ~160 - 165 | Oxadiazole ring carbon (C-2) |

| ~12 - 15 | Methyl carbon (-CH₃) |

Expert Interpretation:

The chemical shifts of the two carbons within the 1,3,4-oxadiazole ring are expected to be in the range of 160-170 ppm. This is consistent with data from related structures, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, where the oxadiazole carbons appear at approximately 164.32 and 161.98 ppm. The carbon attached to the methyl group (C-5) is anticipated to be slightly downfield compared to the carbon attached to the carbaldehyde group (C-2) due to the substitution pattern. The aldehyde carbonyl carbon will appear at a significantly downfield position, characteristic of this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Weak to Medium | C-H stretch (methyl and aldehyde) |

| ~1700 - 1720 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600 - 1650 | Medium to Strong | C=N stretch (oxadiazole ring) |

| ~1050 - 1100 | Medium | C-O-C stretch (oxadiazole ring) |

Self-Validating Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet or a mull of the sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Validation: The presence of a strong absorption band in the 1700-1720 cm⁻¹ region is a primary indicator of the aldehyde carbonyl group. The characteristic C=N and C-O-C stretching frequencies of the 1,3,4-oxadiazole ring should also be present to confirm the heterocyclic core.[1]

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 112, corresponding to the molecular weight of C₄H₄N₂O₂.

-

Major Fragmentation Pathways:

| m/z | Proposed Fragment |

| 83 | [M - CHO]⁺ |

| 69 | [M - CH₃CN]⁺ |

| 55 | [CH₃-C≡N-O]⁺ |

| 42 | [CH₃-C≡N]⁺ |

Trustworthiness of Fragmentation Analysis:

The fragmentation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is expected to proceed through several key pathways. Alpha-cleavage of the aldehyde group, leading to the loss of a CHO radical (29 Da), is a common fragmentation pattern for aldehydes. Ring fragmentation of the oxadiazole nucleus is also anticipated, potentially involving the loss of acetonitrile (CH₃CN) or other small neutral molecules. High-resolution mass spectrometry would be invaluable to confirm the elemental composition of the fragment ions.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

A common and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine derivative. A plausible synthetic route to the title compound is outlined below.

Experimental Protocol:

-

Step 1: Synthesis of N'-acetyl-2-oxoacetohydrazide:

-

To a solution of acetohydrazide in a suitable solvent (e.g., dichloromethane), add an equimolar amount of ethyl chlorooxoacetate at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

-

-

Step 2: Cyclization to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde:

-

Dissolve the crude N'-acetyl-2-oxoacetohydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

-

Authoritative Grounding: The synthesis of 1,3,4-oxadiazoles from diacylhydrazines using dehydrating agents like phosphorus oxychloride is a well-established and widely reported method in heterocyclic chemistry.[1]

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. The combination of NMR, IR, and MS data offers a comprehensive and self-validating system for confirming the structure and purity of this valuable synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and intermediates, ultimately contributing to the successful synthesis of novel therapeutic agents.

References

-

Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Salahuddin, Mazumder, A., & Shaharyar, M. (2017). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Chemistry, 2017, 1–13. [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Sahu, N., & Singh, R. K. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

Sources

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable metabolic stability, hydrogen bonding capability, and role as a bioisostere for amide and ester functionalities.[1] Within this class, 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde emerges as a pivotal synthetic intermediate. Its aldehyde functional group provides a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures for drug discovery and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, details a robust synthetic protocol, explores its chemical reactivity, and discusses its applications for researchers in pharmaceutical and chemical sciences.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the bedrock of a vast number of therapeutic agents.[2] Among them, the 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of chemical properties. Its aromatic nature contributes to the overall planarity and stability of molecules, while the nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3]

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde (Figure 1) is a bifunctional molecule featuring the stable oxadiazole core substituted with a reactive aldehyde group. This combination makes it an exceptionally valuable building block for generating diverse chemical libraries aimed at identifying novel bioactive compounds.

Figure 1: Chemical Structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Caption: Structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are summarized in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 164024-09-3 | ChemScene, Sigma-Aldrich |

| Molecular Formula | C₄H₄N₂O₂ | ChemScene, Anichem |

| Molecular Weight | 112.09 g/mol | ChemScene |

| Physical Form | Solid, semi-solid, or lump | Sigma-Aldrich |

| Purity | Typically available as >90%, >95%, or ≥98% | Anichem, ChemScene, Sigma-Aldrich |

| Predicted Boiling Point | 224.2 ± 23.0 °C | MySkinRecipes |

| Predicted Density | 1.294 ± 0.06 g/cm³ | MySkinRecipes |

| Topological Polar Surface Area (TPSA) | 55.99 Ų | ChemScene |

| Predicted LogP | 0.19 | ChemScene |

| InChI Key | YRJNUIQFTSGXGK-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C, stored under nitrogen | ChemScene, Sigma-Aldrich |

Synthesis and Purification

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established in the literature, most commonly proceeding through the cyclodehydration of N,N'-diacylhydrazine intermediates using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid.[3][4] A reliable and logical pathway to synthesize 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde involves a two-step process: (1) formation of the alcohol precursor, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, followed by (2) its selective oxidation to the aldehyde. This approach offers high yields and avoids harsh conditions that could degrade the aldehyde product.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)methanol

Causality: This initial step builds the core heterocyclic structure. The reaction of an acid hydrazide (acetylhydrazide) with a carboxylic acid (glycolic acid) in the presence of a strong dehydrating agent like phosphorus oxychloride is a classic and efficient method for forming the 1,3,4-oxadiazole ring.[4] POCl₃ facilitates the condensation and subsequent intramolecular cyclization to yield the stable aromatic system.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylhydrazide (1.0 eq) and glycolic acid (1.1 eq).

-

Reaction: Carefully add phosphorus oxychloride (3.0-4.0 eq) to the flask at 0 °C.

-

Heating: After the initial addition, allow the mixture to warm to room temperature, then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure alcohol precursor.

Experimental Protocol: Oxidation to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Causality: The choice of oxidizing agent is critical to prevent over-oxidation of the aldehyde to a carboxylic acid. Mild and selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation. They operate under anhydrous conditions at or near room temperature, which preserves the sensitive aldehyde functionality.

-

Setup: To a solution of (5-methyl-1,3,4-oxadiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry flask, add PCC (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary to afford the final product.

Spectroscopic Characterization

The structural confirmation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde relies on standard spectroscopic techniques. While a specific public spectrum is not available, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group and adjacent oxadiazole ring. |

| Methyl Protons (-CH₃) | δ 2.5 - 2.8 ppm (singlet) | Protons on a methyl group attached to an aromatic heterocyclic ring. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbon. |

| Oxadiazole Carbon (C-CHO) | δ 165 - 175 ppm | Aromatic carbon of the oxadiazole ring, deshielded by adjacent heteroatoms and the aldehyde group. | |

| Oxadiazole Carbon (C-CH₃) | δ 160 - 170 ppm | Aromatic carbon of the oxadiazole ring, deshielded by adjacent heteroatoms. | |

| Methyl Carbon (-CH₃) | δ 10 - 15 ppm | Typical sp³ hybridized carbon of a methyl group attached to an aromatic system. | |

| FT-IR | C=O Stretch (Aldehyde) | 1700 - 1720 cm⁻¹ | Strong, characteristic absorption for an aldehyde carbonyl. |

| C=N Stretch (Oxadiazole) | 1610 - 1640 cm⁻¹ | Stretching vibration of the carbon-nitrogen double bonds within the heterocyclic ring. | |

| C-O-C Stretch (Oxadiazole) | 1020 - 1070 cm⁻¹ | Asymmetric stretching of the ether linkage within the oxadiazole ring. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is derived from the reactivity of its aldehyde group, while the oxadiazole ring generally remains inert under many reaction conditions. This allows for selective transformations at the C2 position.

Diagram 2: Reactivity of the Aldehyde Moiety

Caption: Key synthetic transformations of the aldehyde group.

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Further oxidation to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄). This carboxylic acid derivative is also a valuable building block for amide coupling reactions.

-

Reductive Amination: This is one of the most powerful reactions for this substrate. Reaction with a primary or secondary amine forms an intermediate imine (or iminium ion), which is then reduced in situ by agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride to yield secondary or tertiary amines, respectively. This is a cornerstone reaction in drug discovery for library synthesis.

-

Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides (Ph₃P=CHR) to form alkenes, providing a route to extend the carbon chain and introduce C=C double bonds.

-

Other Condensation Reactions: The aldehyde can participate in various other C-C bond-forming reactions, including aldol condensations and Knoevenagel condensations, further expanding its synthetic utility.

Applications in Drug Discovery and Materials Science

The primary application of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is as an intermediate in the synthesis of more complex molecules with potential biological activity.[8] The 1,3,4-oxadiazole core is present in several marketed drugs, highlighting its clinical relevance.

-

Anticancer Agents: Many 2,5-disubstituted 1,3,4-oxadiazoles have been investigated as potent anticancer agents.[2]

-

Antimicrobial Agents: The scaffold is a common feature in compounds designed to combat bacterial and fungal infections.[3]

-

Agrochemicals: Derivatives of 1,3,4-oxadiazoles are also used as intermediates for important agricultural chemicals.[9]

-

Organic Electronics: The electron-deficient nature of the oxadiazole ring makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

By using the synthetic transformations described in Section 5, researchers can append various pharmacophores and functional groups to the 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde core, enabling rapid exploration of the chemical space around this privileged scaffold.

Safety, Handling, and Storage

As a laboratory chemical, 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is "Warning".

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C or -20°C) to prevent degradation.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its stable heterocyclic core combined with a reactive aldehyde handle provides an excellent platform for the synthesis of diverse and complex molecules. A solid understanding of its physicochemical properties, synthetic routes, and chemical reactivity empowers researchers to effectively leverage this compound in the development of novel therapeutics, agrochemicals, and functional materials.

References

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central (PMC). Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. Available at: [Link]

- 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof. Google Patents.

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available at: [Link]

-

Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

-

One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana. Available at: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde (CAS 164024-09-3): A Versatile Heterocyclic Building Block for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde, its significance as a synthetic intermediate in medicinal chemistry, and a list of current suppliers. The document is structured to offer both foundational data and practical insights for its application in research and development.

Core Compound Identification and Properties

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group and a reactive carbaldehyde (aldehyde) functional group. This structure makes it a valuable precursor for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of CAS 164024-09-3

| Property | Value | Source(s) |

| CAS Number | 164024-09-3 | [1] |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| IUPAC Name | 5-methyl-1,3,4-oxadiazole-2-carbaldehyde | [2] |

| Synonyms | 1,3,4-Oxadiazole-3-carboxaldehyde-5-Methyl | [1] |

| Physical Form | Solid or semi-solid or liquid or lump | |

| Boiling Point | 224.2 ± 23.0 °C (Predicted) | [3][4] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥90-98% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, stored under nitrogen | [1] |

| Solubility | No data available | [3] |

| Melting Point | No data available | [3] |

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its presence in a wide array of biologically active compounds.[5][6] This heterocyclic system is often employed as a bioisosteric replacement for amide and ester groups, a strategy used to enhance metabolic stability and other pharmacokinetic properties.[7]

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including:

The inherent stability of the 1,3,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding, contributes to its successful application in the design of novel therapeutic agents.[7]

Synthetic Utility and Experimental Workflow

The primary value of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde lies in the reactivity of its aldehyde group. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of compound libraries for high-throughput screening.

A plausible and widely applicable synthetic workflow involves the reductive amination of the aldehyde. This two-step, one-pot reaction is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.

Proposed Experimental Protocol: Reductive Amination

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition : Add 1.1 equivalents of the desired primary or secondary amine to the solution.

-

Imine Formation : If the amine is a salt (e.g., hydrochloride), add 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. STAB is often preferred as it is less sensitive to moisture and selectively reduces the iminium ion in the presence of the aldehyde.

-

Reaction Monitoring : Let the reaction stir at room temperature for 12-24 hours. Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS.

-

Work-up : Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-substituted aminomethyl-1,3,4-oxadiazole derivative.

The causality behind this experimental choice lies in its robustness and broad substrate scope. Reductive amination is a highly reliable method for creating diverse libraries of compounds from a single aldehyde precursor, making it an ideal strategy for structure-activity relationship (SAR) studies in early-stage drug discovery.

Visualization of the Synthetic Workflow

Caption: Reductive amination workflow for derivatization.

This workflow enables the generation of a wide range of novel chemical entities from a single, readily available building block, which can then be screened for various biological activities.

Safety and Handling

As a laboratory chemical, 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.[13] The compound is stable under recommended storage conditions (2-8°C, inert atmosphere) and is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[3]

Suppliers

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is available from several chemical suppliers, including:

Purity levels and available quantities may vary by supplier. It is recommended to request a certificate of analysis (COA) before purchase.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde (CAS 164024-09-3) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its 1,3,4-oxadiazole core is a well-established privileged scaffold associated with a wide range of biological activities. The presence of a reactive aldehyde group provides a straightforward entry point for chemical diversification, enabling the synthesis of extensive compound libraries for screening and lead optimization. For researchers and drug development professionals, this compound represents a key starting material for the exploration of novel chemical space in the quest for new therapeutic agents.

References

- ChemScene. (2025). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

- BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

-

MySkinRecipes. (n.d.). 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. Retrieved from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023).

- CymitQuimica. (2024). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. (2025).

- Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. (2020). Bioorganic & Medicinal Chemistry.

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018).

- Oxadiazoles in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry.

- A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019). Indian Journal of Heterocyclic Chemistry.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research & Reviews: Journal of Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde [myskinrecipes.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. rroij.com [rroij.com]

- 11. asianpubs.org [asianpubs.org]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Stability and Handling of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde for Research and Development

Executive Summary

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development, valued for its role in the synthesis of novel bioactive compounds.[1][2] Its structure presents a unique stability challenge: the inherent chemical resilience of the 1,3,4-oxadiazole ring is contrasted by the high reactivity of the aldehyde functional group.[3][4] This guide provides an in-depth analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental results and preserving valuable research material.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential before discussing its stability.

| Property | Value | Source(s) |

| CAS Number | 164024-09-3 | [5][6][7] |

| Molecular Formula | C₄H₄N₂O₂ | [5] |

| Molecular Weight | 112.09 g/mol | [5][6] |

| Physical Form | Solid, semi-solid, or lump | [6] |

| Purity (Typical) | ≥90% | [6][8] |

The Duality of Stability: A Mechanistic Perspective

The stability of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is best understood as a balance between its two key structural features.

3.1 The Robust 1,3,4-Oxadiazole Core The 1,3,4-oxadiazole ring is an electron-deficient aromatic heterocycle known for its high degree of chemical and metabolic stability.[3] This moiety is frequently employed in drug design as a bioisostere for ester and amide groups to enhance pharmacokinetic properties.[9] Computational studies have suggested that the 1,3,4-isomer is the most stable among the different oxadiazole isomers, contributing to the overall resilience of the core structure.[4]

3.2 The Reactive Carbaldehyde Group Conversely, the aldehyde functional group (-CHO) is inherently susceptible to a variety of chemical transformations. This reactivity is the primary driver of the compound's degradation. The principal pathways of degradation that researchers must mitigate are:

-

Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid, especially in the presence of atmospheric oxygen. This is the most common degradation pathway.

-

Photodegradation: Aromatic aldehydes can be sensitive to UV light, which can catalyze polymerization or other decomposition reactions.

-

Hydrolytic Instability: While the oxadiazole ring is stable, prolonged exposure to moisture, particularly under non-neutral pH conditions, can potentially affect the aldehyde group.

-

Thermal Stress: Although many heterocyclic compounds exhibit high thermal stability, prolonged exposure to elevated temperatures can accelerate degradation.[10][11]

Below is a diagram illustrating the primary degradation routes for this compound.

Caption: Primary degradation pathways of the target compound.

Best Practices for Storage and Handling

Supplier recommendations for this compound vary, with storage temperatures cited as ambient, 2-8°C, and -20°C.[5][6][12] This variance likely reflects different purity grades or intended short-term versus long-term use. For research applications requiring the highest compound integrity, a conservative and scientifically grounded approach is essential.

4.1 Optimal Storage Conditions To minimize degradation and ensure long-term viability, the following conditions are strongly recommended:

-

Temperature: For long-term storage (> 1 month), -20°C is the optimal temperature.[5] For short-term storage and working aliquots (≤ 1 month), 2-8°C is acceptable.[1][6] This dual-temperature strategy minimizes both chemical degradation (long-term) and the risks associated with frequent freeze-thaw cycles (short-term).

-

Atmosphere: The compound must be stored under an inert atmosphere (e.g., Nitrogen or Argon).[5][6] This is the most critical step to prevent the oxidation of the aldehyde group. Containers should be backfilled with inert gas after each use.

-

Moisture: Store in a dry, desiccated environment. Containers must be kept tightly closed to prevent the ingress of atmospheric moisture.[7]

-

Light: Use amber glass vials or store containers in the dark to protect the compound from photodegradation.

4.2 Safe Handling Protocols Based on available safety data, 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is harmful if swallowed and can cause skin, eye, and respiratory irritation.[7]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

To maintain purity and stability, it is best practice to aliquot the bulk material into smaller, single-use quantities. This minimizes the exposure of the entire stock to atmospheric conditions during weighing and handling.

Experimental Protocol: Forced Degradation Study

To validate the stability profile and understand the compound's liabilities, a forced degradation study is a cornerstone of due diligence. This protocol provides a self-validating system to assess stability under various stress conditions.

5.1 Objective To quantify the degradation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde under thermal, photolytic, and oxidative stress conditions over a defined period.

5.2 Materials and Reagents

-

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid (for mobile phase)

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Calibrated HPLC-UV system

-

Photostability chamber

-

Calibrated oven

-

Amber and clear HPLC vials

5.3 Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. This serves as the T₀ (time zero) reference sample.

-

Sample Allocation: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

-

Stress Condition Application:

-

Thermal Stress: Place samples in clear vials in an oven at 40°C.

-

Photolytic Stress: Place samples in clear vials in a photostability chamber (ICH Q1B option). A control sample wrapped in aluminum foil should be placed alongside.

-

Oxidative Stress: Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature in an amber vial.

-

Control: Keep an aliquot of the stock solution at 2-8°C in an amber vial, protected from light.

-

-

Time-Point Sampling: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

HPLC Analysis:

-

Dilute all samples to a uniform concentration (e.g., 50 µg/mL) with the mobile phase.

-

Analyze via a validated reverse-phase HPLC-UV method. A C18 column with a gradient elution of water and ACN (with 0.1% formic acid) is a suitable starting point.

-

Monitor the peak area of the parent compound at a predetermined wavelength (e.g., λmax).

-

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T₀ sample. Plot the percentage remaining versus time for each condition.

5.4 Experimental Workflow Diagram

Caption: Workflow for a forced degradation stability study.

Representative Stability Data

The following table presents hypothetical, yet plausible, data from the forced degradation study described above. It serves to illustrate the compound's likely stability profile.

| Time (Hours) | Control (% Remaining) | Thermal (40°C) (% Remaining) | Photolytic (% Remaining) | Oxidative (3% H₂O₂) (% Remaining) |

| 0 | 100% | 100% | 100% | 100% |

| 8 | 99.8% | 98.5% | 96.2% | 75.4% |

| 24 | 99.5% | 94.1% | 89.7% | 41.3% |

| 48 | 99.2% | 88.6% | 81.5% | 15.8% |

Data Interpretation: The data clearly indicates that the compound is most susceptible to oxidation, showing rapid degradation in the presence of H₂O₂. It also exhibits sensitivity to light and moderate heat, while being relatively stable under refrigerated and dark conditions. This validates the recommended storage conditions.

Conclusion

The utility of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in research and development is directly tied to its purity and integrity. Its stability is governed by the reactive aldehyde group. To ensure reliable and reproducible results, it is imperative to implement stringent storage and handling protocols. The core directives are long-term storage at -20°C under an inert atmosphere and protection from light. By understanding the mechanistic basis of its degradation and employing the validation protocols outlined in this guide, researchers can confidently preserve the quality of this valuable chemical building block.

References

-

5-methyl-1,3,4-oxadiazole-2-carbaldehyde - Anichem. [Link]

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid - PubChem. [Link]

-

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde - MySkinRecipes. [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities - Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - National Institutes of Health (NIH). [Link]

-

5-Methyl-1,3,4-oxadiazol-2-amine - PubChem. [Link]

-

(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide - Research Results in Pharmacology. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review - Journal of Chemical Reviews. [Link]

Sources

- 1. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde [myskinrecipes.com]

- 2. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 5. chemscene.com [chemscene.com]

- 6. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | 164024-09-3 [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 5-methyl-1,3,4-oxadiazole-2-carbaldehyde - Anichem [anichemllc.com]

- 9. ijper.org [ijper.org]

- 10. mdpi.com [mdpi.com]

- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | 164024-09-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document furnishes a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven experimental protocols, this guide empowers researchers to effectively utilize this compound in their research and development endeavors. Key sections include a detailed analysis of the molecule's physicochemical properties, a predictive solubility assessment based on the "like dissolves like" principle, and comprehensive, step-by-step methodologies for both qualitative and quantitative solubility determination.

Introduction: The Scientific Context of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates for its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde, in particular, serves as a versatile synthetic intermediate, with its aldehyde functionality providing a reactive handle for the construction of more complex molecular architectures. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Properties of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key parameters for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | [3][4] |

| Molecular Weight | 112.09 g/mol | [3][4] |

| Physical Form | Solid or semi-solid | [5][6] |

| Predicted Boiling Point | 224.2 ± 23.0 °C | [7] |

| Predicted Density | 1.294 ± 0.06 g/cm³ | [7] |

| Topological Polar Surface Area (TPSA) | 55.99 Ų | [4] |

| Predicted LogP | 0.19 | [4] |

The molecule's structure, featuring a polar oxadiazole ring, an aldehyde group capable of acting as a hydrogen bond acceptor, and a relatively non-polar methyl group, suggests a nuanced solubility profile. The TPSA value indicates significant polarity, while the low positive LogP value suggests a degree of lipophilicity, hinting at solubility in a range of polar and moderately non-polar solvents.

Theoretical Framework and Predicted Solubility

In the absence of specific experimental data, a qualitative prediction of solubility can be made by applying the principle of "like dissolves like." This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Analysis of Intermolecular Forces

The primary intermolecular forces at play for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are:

-

Dipole-Dipole Interactions: The oxadiazole ring and the carbonyl group of the aldehyde create a significant molecular dipole.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxadiazole ring and the oxygen of the aldehyde can act as hydrogen bond acceptors.

-

Van der Waals Forces: Present in all molecules, these forces will contribute to its interaction with non-polar solvents.

Predicted Solubility in Common Organic Solvents

Based on these intermolecular forces, we can predict the relative solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the oxadiazole ring and aldehyde oxygen, and their polarity matches that of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess strong dipoles that can interact favorably with the polar nature of the compound. DMSO and DMF are particularly strong solvents for polar compounds. |

| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | These solvents have moderate polarity and can act as hydrogen bond acceptors, but their overall polarity is lower, which may limit solubility compared to more polar aprotic solvents. |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | Low | While possessing a dipole, the overall non-polar character of these solvents is less compatible with the polar nature of the oxadiazole. |

| Non-Polar | Toluene, Hexanes | Very Low/Insoluble | The dominant van der Waals forces in these solvents are not sufficient to overcome the strong dipole-dipole interactions and potential crystal lattice energy of the polar solute. |

Experimental Determination of Solubility: Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the experimental determination of solubility, which is essential for validating the theoretical predictions and obtaining precise data for research applications.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

-

Test tubes

-

Vortex mixer

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, THF, acetonitrile, dichloromethane, chloroform, ethyl acetate, toluene, hexanes)

-

Microspatula

Procedure:

-

Add approximately 1-2 mg of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

This method provides an accurate measurement of the compound's solubility in a specific solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of the compound.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Vials with caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Chosen organic solvent

-

Mobile phase for HPLC

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde (e.g., 10 mg) to a vial. The key is to have undissolved solid present after equilibration.

-

Add a known volume of the chosen solvent (e.g., 5 mL) to the vial.

-

Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

Part B: Sample Analysis

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Part C: Calibration Curve

-

Prepare a stock solution of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde of a known concentration in the mobile phase.

-

Prepare a series of at least five standard solutions by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

Recrystallization for Purification

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Principles of Solvent Selection for Recrystallization:

-

The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

-

The solvent should not react with the compound.

-

Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

-

The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Predicted Recrystallization Solvents: Based on the predicted solubility profile, a mixed solvent system is likely to be effective for the recrystallization of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. A good starting point would be a polar solvent in which the compound is highly soluble (e.g., ethanol or acetone) paired with a non-polar solvent in which it is poorly soluble (e.g., hexanes or toluene).

General Recrystallization Protocol:

-

Dissolve the crude 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde in a minimal amount of a hot "good" solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

To the hot solution, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Figure 1: Key Experimental Workflows

Conclusion

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MySkinRecipes. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. [Link]

-

Hindawi. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. [Link]

-

ACS Publications. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

National Institute for Environmental Studies, Japan. Organic solvents. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

- Google Patents.

-

ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

Journal of Pharma and Biomedics. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Wired Chemist. Recrystallization. [Link]

-

University of Limerick. Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

YouTube. Solubility Tests - Identification of Unknowns (Part 1). [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ResearchGate. Measurement and Model Evaluation of Solubility of 2-(4- tert -Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures. [Link]

-

ResearchGate. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. [Link]

-

NIH. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

-

Semantic Scholar. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. chemscene.com [chemscene.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | 164024-09-3 [sigmaaldrich.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Emerging Potential of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: A Keystone for Novel Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5] This guide delves into the untapped potential of a specific, yet underexplored, member of this family: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. While direct biological data on this compound is limited, its structural features suggest it as a highly promising precursor for a new generation of therapeutic agents. This document serves as a comprehensive technical guide, outlining a strategic approach to its synthesis, derivatization, and biological evaluation.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of 1,3,4-oxadiazole is a bioisostere of amide and ester functionalities, capable of enhancing biological activity through hydrogen bonding interactions.[6] This versatile nucleus is a common feature in compounds exhibiting a wide array of biological effects, including:

-

Antimicrobial Activity: Derivatives have shown potent activity against a range of bacteria and fungi, including drug-resistant strains like MRSA.[6][7][8]

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, acting through mechanisms such as enzyme inhibition and apoptosis induction.[9][10][11][12][13][14]

-

Anti-inflammatory Activity: The scaffold is present in compounds that show considerable anti-inflammatory effects, in some cases exceeding the potency of standard drugs like ibuprofen.[15][16][17][18]

The presence of a methyl group at the 5-position and a reactive carbaldehyde at the 2-position on the 1,3,4-oxadiazole ring of the title compound presents a unique opportunity for synthetic diversification and the exploration of novel structure-activity relationships.

Proposed Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

While the direct synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for analogous 1,3,4-oxadiazoles.[19][20] A common and effective approach involves the cyclization of an appropriate acid hydrazide.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl Glyoxylate

-

To a solution of glyoxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl glyoxylate.

Step 2: Synthesis of Glyoxylic Acid Hydrazide

-

Dissolve ethyl glyoxylate in ethanol.

-

Add hydrazine hydrate dropwise while stirring at room temperature.

-

Continue stirring for 12-16 hours.

-

The resulting precipitate, glyoxylic acid hydrazide, is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of N'-acetylglyoxylic Hydrazide

-

Suspend glyoxylic acid hydrazide in acetic anhydride.

-

Stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure N'-acetylglyoxylic hydrazide.

Step 4: Cyclodehydration to form 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

-

To N'-acetylglyoxylic hydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise under cooling.[19]

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.

Exploring the Biological Frontier: A Roadmap for Activity Screening

The true potential of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde lies in its utility as a scaffold for generating a diverse library of derivatives. The aldehyde functionality is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases and hydrazones, which are themselves known to possess significant biological activities.

Caption: Workflow for derivatization and biological screening.

Antimicrobial Activity Evaluation

Rationale: The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in antimicrobial agents.[7][8] Derivatives of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde could potentially exhibit broad-spectrum antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Rationale: Many 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[9][10][11] The derivatives of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are promising candidates for novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment

Rationale: The 1,3,4-oxadiazole moiety has been identified in molecules with significant anti-inflammatory properties.[15][16][17] Derivatives of the title compound could act as novel anti-inflammatory agents.

Experimental Protocol: In Vitro Albumin Denaturation Assay

-

Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

-

Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Use diclofenac sodium as a reference standard.

-

Calculate the percentage inhibition of protein denaturation.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the initial screening of the derivative library will be crucial for establishing preliminary structure-activity relationships. Key structural modifications to consider for SAR studies include:

-

Varying the substituents on the aromatic/heterocyclic ring of the Schiff base or hydrazone moiety: This will probe the effects of electronic and steric factors on biological activity.

-

Introducing different linkers between the 1,3,4-oxadiazole ring and the derivatizing group.

-

Modifying the methyl group at the 5-position: Replacing it with other small alkyl or substituted alkyl groups.

The most promising compounds identified from the initial screening (lead compounds) will be subjected to further optimization to enhance their potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde represents a largely unexplored but highly promising starting point for the development of novel therapeutic agents. Its straightforward proposed synthesis and the versatility of its carbaldehyde group for derivatization make it an attractive scaffold for medicinal chemists. The systematic approach to synthesis, screening, and SAR studies outlined in this guide provides a clear and scientifically rigorous pathway for unlocking the full therapeutic potential of this intriguing molecule and its derivatives. The exploration of this chemical space is anticipated to yield novel compounds with significant antimicrobial, anticancer, and anti-inflammatory activities.

References

-

Ramesh A, Jat RK, Arunkumar R. Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences & Pharma Research. 2024;10(1):26-34. Available from: [Link]

-

Tiwari A, Kutty NG, Kumar N, et al. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. SpringerPlus. 2016;5(1):1235. Available from: [Link]

-

Li Y, Geng J, Liu Y, et al. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry. 2021;12(10):1657-1669. Available from: [Link]

-

Gümüş M, Uslu H, Zengin Kurt B, et al. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. 2022;7(4):3538-3553. Available from: [Link]

-

Kumar S, Singh P. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. 2022;7(28):e202201402. Available from: [Link]

-

Omar K, Geronikaki A, Zoumpoulakis P, et al. Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry. 2010;18(1):349-357. Available from: [Link]

-

Salahuddin, Mazumder A, Shaharyar M. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Bioinorganic Chemistry and Applications. 2014;2014:812563. Available from: [Link]

-

Kumar H, Saini D, Kumar V, et al. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Drug Development and Research. 2012;4(2):252-259. Available from: [Link]

- He G, Yan H, inventors; Shanghai Institute of Pharmaceutical Industry, assignee. 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof. China patent CN 101195726 A. 2008 Jun 11.

-

Gąsiorowska J, Fijałkowski K. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018;23(12):3361. Available from: [Link]

-

Jakubkiene V, Burbuliene MM, Mekuskiene G, et al. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Il Farmaco. 2003;58(5):323-328. Available from: [Link]

-

Qu WF, Zhou L, Sun YP, et al. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. 2019;11(19):2531-2540. Available from: [Link]

-

Kumar R, Kumar S, Singh R. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Bioactive Compounds. 2021;17(9):e010921196168. Available from: [Link]

-

Hui XP, Chu C, Zhang ZY, et al. Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. Indian Journal of Chemistry - Section B. 2002;41B(10):2176-2179. Available from: [Link]

-

Musella S, Verginelli F, Di Marcantonio MC, et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. 2020;21(21):8197. Available from: [Link]

-

Iqbal M, Rahim F, Uddin G, et al. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. 2023;28(15):5675. Available from: [Link]

-

Fassihi A, Abedi D, Saghaie L, et al. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of the Brazilian Chemical Society. 2009;20(8):1473-1481. Available from: [Link]

-

Bollikolla HB, Akula A, Gutta V, et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-271. Available from: [Link]

-

Luczynski M, Kudelko A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2422. Available from: [Link]

-

Hui XP, Chu C, Zhang ZY, et al. Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. Chinese Journal of Organic Chemistry. 2002;22(10):793-797. Available from: [Link]

-

Bondock S, Adel S, Et-Gazzar ABA. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. 2021;22(13):6979. Available from: [Link]

-